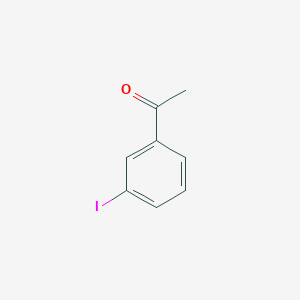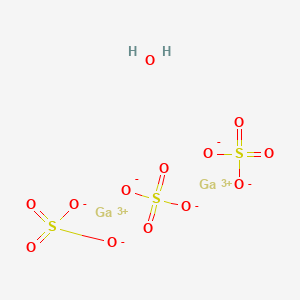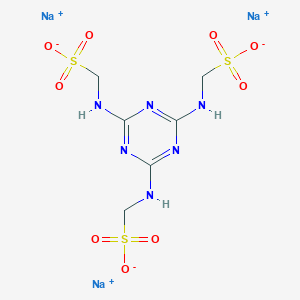
Methanesulfonic acid, (s-triazin-2,4,6-triyltriamino)tris-, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid, (s-triazin-2,4,6-triyltriamino)tris-, trisodium salt, commonly known as MTT, is a chemical compound that is widely used in scientific research applications. MTT is a water-soluble tetrazolium dye that is used to measure cell viability and proliferation. It is a popular reagent in the field of cell biology and is used to assess the efficacy of drugs and other treatments on cell cultures.
Mecanismo De Acción
MTT is a tetrazolium dye that is reduced by living cells to form a purple formazan product. The reduction of MTT to formazan is dependent on the activity of mitochondrial dehydrogenases, which are only present in viable cells. The amount of formazan produced is proportional to the number of viable cells in the culture.
Efectos Bioquímicos Y Fisiológicos
MTT is non-toxic to living cells and does not interfere with cellular metabolism. It is a reliable indicator of cell viability and proliferation and is widely used in the field of cell biology. MTT is also used to evaluate the cytotoxicity of various compounds and is a valuable tool in the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTT is a simple and reliable assay that is widely used in scientific research. It is easy to perform and does not require specialized equipment. MTT is also non-toxic to living cells and does not interfere with cellular metabolism. However, MTT is not suitable for all cell types and can produce false positive results in certain circumstances.
Direcciones Futuras
There are several future directions for the use of MTT in scientific research. One potential application is in the development of new cancer therapies. MTT can be used to evaluate the efficacy of new drugs on cancer cell cultures, providing valuable information for the development of new treatments. Another potential application is in the field of tissue engineering. MTT can be used to evaluate the viability of engineered tissues, providing valuable information for the development of new tissue engineering techniques. Finally, MTT can be used in the development of new diagnostic tools for various diseases, providing a simple and reliable method for assessing cell viability and proliferation.
Métodos De Síntesis
MTT is synthesized through the reaction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) with sodium hydroxide and methanesulfonic acid. The resulting compound is a yellowish powder that is highly soluble in water.
Aplicaciones Científicas De Investigación
MTT is used extensively in scientific research to measure cell viability and proliferation. It is commonly used in the field of cell biology to evaluate the efficacy of drugs and other treatments on cell cultures. MTT is also used to assess the cytotoxicity of various compounds and is a valuable tool in the development of new drugs.
Propiedades
Número CAS |
13046-06-5 |
|---|---|
Nombre del producto |
Methanesulfonic acid, (s-triazin-2,4,6-triyltriamino)tris-, trisodium salt |
Fórmula molecular |
C6H9N6Na3O9S3 |
Peso molecular |
474.3 g/mol |
Nombre IUPAC |
trisodium;[[4,6-bis(sulfonatomethylamino)-1,3,5-triazin-2-yl]amino]methanesulfonate |
InChI |
InChI=1S/C6H12N6O9S3.3Na/c13-22(14,15)1-7-4-10-5(8-2-23(16,17)18)12-6(11-4)9-3-24(19,20)21;;;/h1-3H2,(H,13,14,15)(H,16,17,18)(H,19,20,21)(H3,7,8,9,10,11,12);;;/q;3*+1/p-3 |
Clave InChI |
BFGBKQWBABTOFY-UHFFFAOYSA-K |
SMILES |
C(NC1=NC(=NC(=N1)NCS(=O)(=O)[O-])NCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
C(NC1=NC(=NC(=N1)NCS(=O)(=O)[O-])NCS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Otros números CAS |
13046-06-5 |
Sinónimos |
(1,3,5-Triazine-2,4,6-triyltriimino)tris(methanesulfonic acid)trisodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




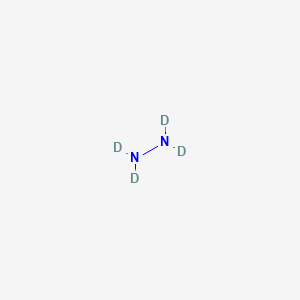
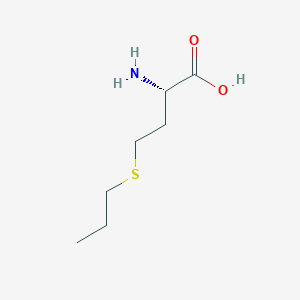
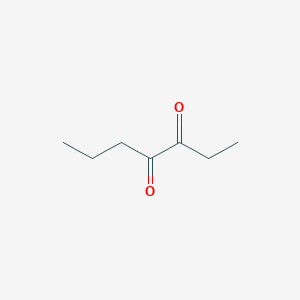
![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)
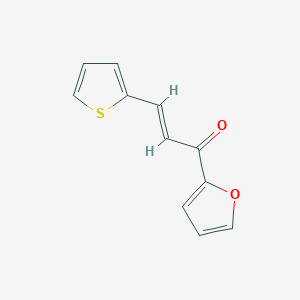
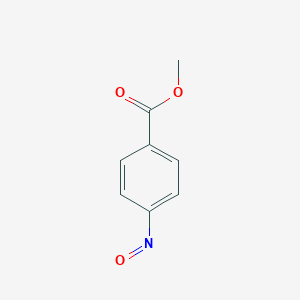
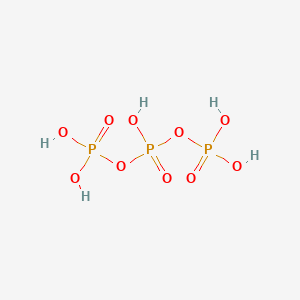
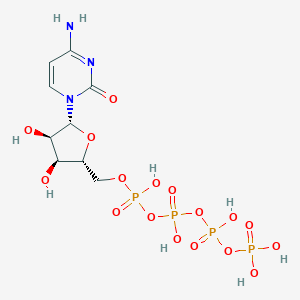
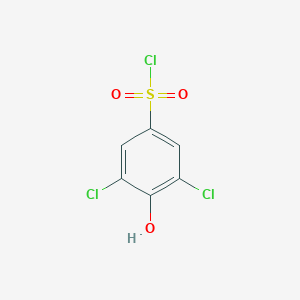
![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)

